METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Description
METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is an anthranilic acid derivative characterized by a pyrimidine ring substituted with methyl groups at the 4- and 6-positions, linked via a sulfanyl acetamido bridge to a methyl benzoate moiety. This structure places it within a broader class of compounds studied for agrochemical applications, particularly herbicides, due to structural similarities to sulfonylurea and sulfonamide derivatives .
Properties
IUPAC Name |
methyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-8-11(2)18-16(17-10)23-9-14(20)19-13-7-5-4-6-12(13)15(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMFGOFHNZJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 2-amino benzoate under specific conditions to yield the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonylurea herbicides and their degradation pathways.
Biology: The compound is studied for its effects on plant cell division and growth, providing insights into the mechanisms of herbicide action.
Medicine: Research is ongoing to explore potential therapeutic applications of sulfonylurea derivatives in treating certain diseases.
Industry: The compound is used in the formulation of herbicides for agricultural use, helping to control weed growth and improve crop yields
Mechanism of Action
The primary mechanism of action of methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound effectively halts cell division and growth in plants, leading to their eventual death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The compound shares a pyrimidine-benzoate backbone with several herbicides but differs in substituents and functional groups. Key comparisons include:
| Compound Name | Pyrimidine Substituents | Functional Group | Primary Use |
|---|---|---|---|
| METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE | 4,6-dimethyl | Sulfanyl acetamido | Inferred herbicide |
| Sulfometuron methyl ester | 4,6-dimethyl | Sulfonyl urea | Herbicide (ALS inhibitor) |
| Bensulfuron methyl ester | 4,6-dimethoxy | Sulfonyl urea | Herbicide (rice fields) |
| Primisulfuron-methyl | 4,6-bis(difluoromethoxy) | Sulfonyl urea | Herbicide (corn crops) |
Key Observations:
- Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl group (C–S–C) contrasts with the sulfonyl urea (SO₂–N–CO–N) groups in sulfometuron, bensulfuron, and primisulfuron. Sulfonyl ureas inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.
- Substituent Effects: Electron-donating methyl groups (target compound) versus electron-withdrawing substituents (e.g., dimethoxy or difluoromethoxy in bensulfuron and primisulfuron) influence electronic distribution. Difluoromethoxy groups in primisulfuron enhance electrophilicity, improving ALS binding affinity and herbicidal potency . Methyl groups may reduce ALS inhibition efficacy but could improve environmental stability or soil adsorption.
Biological Activity
Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate, with the molecular formula and a molecular weight of approximately 364.38 g/mol. Its structure features a benzoate moiety linked to a sulfanyl group derived from a pyrimidine ring, which is crucial for its biological activity.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit bacterial growth effectively. Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Methyl 2-{2-[(4,6-Dimethylpyrimidin-2-Yl)Sulfany]Acetamido}Benzoate
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The presence of the pyrimidine ring is known to enhance interactions with DNA and RNA, potentially leading to apoptosis in cancer cells. In vitro studies have shown that Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate can induce cell death in several cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (approximately 70% at a concentration of 50 µM). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
The biological activity of Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding: It has been suggested that it can bind to specific receptors involved in cellular signaling pathways, disrupting normal cellular functions.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrimidine ring significantly influence the biological activity of the compound. For example:
- Substitution at Position 4: Enhances antimicrobial activity.
- Dimethyl Substituents: Increase lipophilicity, improving membrane penetration and bioavailability.
Table 2: SAR Insights for Methyl 2-{2-[(4,6-Dimethylpyrimidin-2-Yl)Sulfany]Acetamido}Benzoate
| Modification | Effect on Activity | Comments |
|---|---|---|
| Dimethyl at C4 | Increased antimicrobial | Enhances binding affinity |
| Acetamido Group | Enhanced anticancer | Facilitates interaction with DNA |
Q & A
Q. Key Reaction Conditions :
| Step | Solvent | Temperature | Catalyst/Promoter | Yield Range |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | None | 70-85% |
| 2 | DMF | RT | EDCI/HOBt | 60-75% |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent-Free Mechanochemical Synthesis : Grinding reactants in an agate mortar (e.g., 2-aminobenzoate derivatives with aldehydes) reduces solvent waste and improves reaction efficiency .
- Catalyst Screening : Testing alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide), to reduce side reactions.
- Temperature Control : Reflux in ethanol (Step 1) ensures complete dissolution of the pyrimidine-thiol intermediate, while maintaining RT in Step 2 prevents decomposition of sensitive groups.
- TLC Monitoring : Use Chloroform:Methanol (7:3) to track reaction progress and identify unreacted starting materials .
Q. Common Pitfalls :
- Side reactions due to residual moisture (use anhydrous solvents).
- Incomplete coupling due to steric hindrance (optimize molar ratios).
Basic: What analytical techniques confirm the compound’s structure and purity?
Methodological Answer:
- TLC : Initial screening with Chloroform:Methanol (7:3) to verify reaction completion .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 375.12) .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Target-Specific Assays : Conduct enzyme inhibition studies (e.g., against dihydrofolate reductase for antimicrobial activity) and compare IC₅₀ values across studies .
- Structural Modifications : Synthesize analogs to isolate functional group contributions (e.g., replacing the pyrimidine ring with triazole to assess anticancer specificity) .
- Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) when comparing results.
Q. Example Comparison :
| Study | Biological Activity | Assay System | Key Finding |
|---|---|---|---|
| A | Anticancer | MCF-7 cells | IC₅₀ = 12 μM |
| B | Antimicrobial | E. coli | MIC = 25 μM |
Basic: What are the potential biological targets of this compound?
Methodological Answer:
- Enzyme Inhibition : The pyrimidine and sulfanyl groups enable binding to active sites of enzymes like thymidylate synthase (anticancer) or β-lactamase (antimicrobial) .
- Receptor Interactions : The benzoate ester may enhance membrane permeability, targeting intracellular receptors (e.g., estrogen receptors in hormone-dependent cancers).
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Core Modifications :
- Replace the pyrimidine ring with triazole or oxadiazole to assess heterocycle impact .
- Vary substituents on the benzoate (e.g., nitro, methoxy) to study electronic effects.
Bioisosteric Replacement : Swap the sulfanyl group with sulfonyl or selenyl to evaluate toxicity and potency.
Pharmacokinetic Profiling : Measure logP (lipophilicity) and solubility to correlate structural changes with bioavailability.
Q. Common Byproducts :
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Sulfoxide | Oxidation of sulfanyl group | Use degassed solvents |
| Ester hydrolysis | Moisture in DMF | Dry solvents over molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
